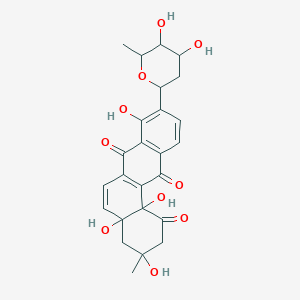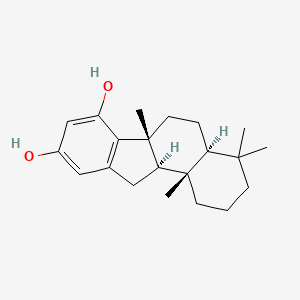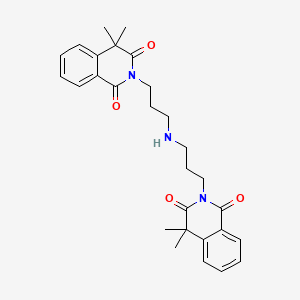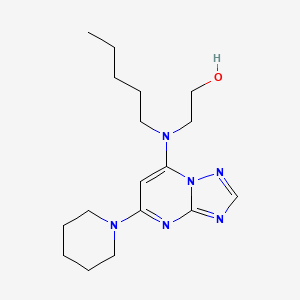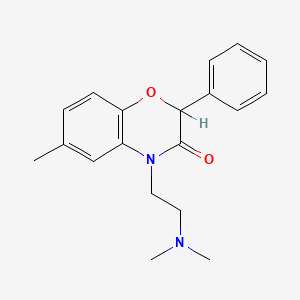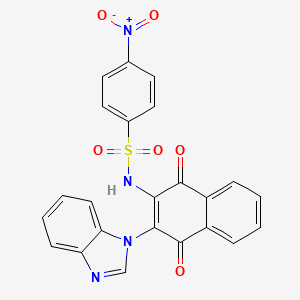
Auten-67
Übersicht
Beschreibung
Auten-67 is an autophagy-enhancing drug candidate that increases autophagic flux in cell lines and in vivo models . It hampers the progression of neurodegenerative symptoms in a Drosophila model of Huntington’s disease . It is developed by Velgene Biotechnology Ltd .
Synthesis Analysis
Auten-67 and Auten-99 appear to act as specific inhibitors of MTMR proteins . Previous research uncovered AUTEN-type small-molecule enhancers of autophagy as potent agents in treating various neurodegenerative pathologies .Molecular Structure Analysis
The chemical formula of Auten-67 is C23H14N4O6S . Its exact mass is 474.06 and its molecular weight is 474.440 .Chemical Reactions Analysis
Auten-67 and Auten-99 have been identified and initially characterized as small-molecule enhancers of autophagy with cytoprotective and anti-ageing effects . They can increase the lifespan in wild-type and neurodegenerative model strains of the fruit fly Drosophila melanogaster .Physical And Chemical Properties Analysis
The elemental analysis of Auten-67 is as follows: Carbon © 58.23%, Hydrogen (H) 2.97%, Nitrogen (N) 11.81%, Oxygen (O) 20.23%, and Sulfur (S) 6.76% .Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects in Neurodegenerative Diseases
Auten-67 has been shown to have potential neuroprotective effects, particularly in the context of neurodegenerative diseases. A study conducted by (Billes et al., 2016) demonstrated that Auten-67 can hamper the progression of neurodegenerative symptoms in a Drosophila model of Huntington's Disease. The compound was found to interfere with the accumulation of ubiquitinated proteins in the brain and significantly improved the climbing ability and moderately extended the lifespan of these flies.
Autophagy Enhancement for Age-Related Diseases
Auten-67 has been identified as an autophagy-enhancing small molecule with significant potential to treat age-related diseases. The research by (Papp et al., 2016) points out that Auten-67 significantly increases autophagic flux in cell lines and in vivo models. The study highlights its role in promoting longevity, protecting neurons from stress-induced cell death, and restoring nesting behavior in a murine model of Alzheimer's Disease, without apparent side effects.
Safety And Hazards
Zukünftige Richtungen
Auten-67 and Auten-99 have been observed to delay ageing in Drosophila striated muscle cells . They were capable of inducing autophagy in these cells, thereby lowering the accumulation of protein aggregates and damaged mitochondria, both characterizing muscle ageing . Furthermore, the two molecules significantly improved the flying ability of treated animals . This suggests potential future directions in the study of ageing and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[3-(benzimidazol-1-yl)-1,4-dioxonaphthalen-2-yl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N4O6S/c28-22-16-5-1-2-6-17(16)23(29)21(26-13-24-18-7-3-4-8-19(18)26)20(22)25-34(32,33)15-11-9-14(10-12-15)27(30)31/h1-13,25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAINSJUQREKEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C=NC4=CC=CC=C43)NS(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401046401 | |
| Record name | N-[3-(Benzimidazol-1-yl)-1,4-dioxonaphthalen-2-yl]-4-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401046401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Auten-67 | |
CAS RN |
1783800-77-0, 301154-74-5 | |
| Record name | Auten-67 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1783800770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-(Benzimidazol-1-yl)-1,4-dioxonaphthalen-2-yl]-4-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401046401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AUTEN-67 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G53CH4RJ72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



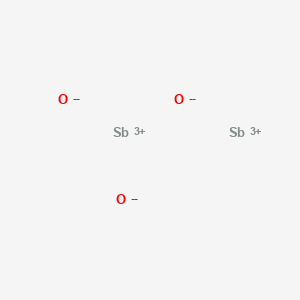
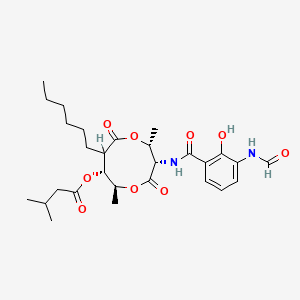
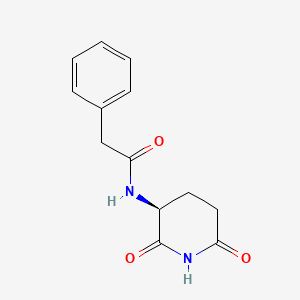
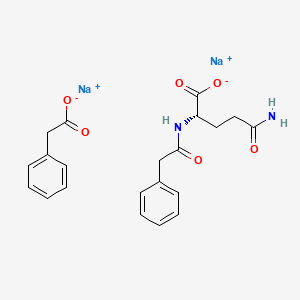
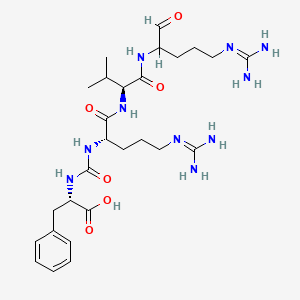
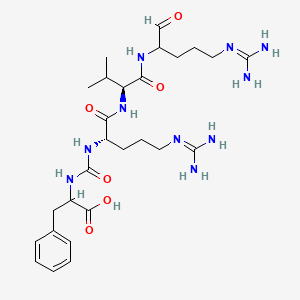
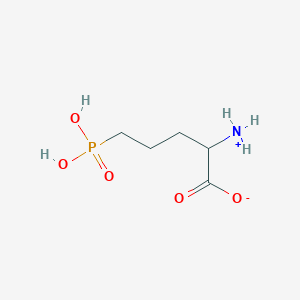
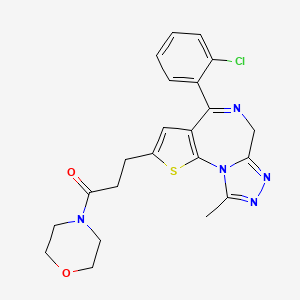
![11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one](/img/structure/B1666070.png)
